molecular formula C12H14ClN B168702 1-(3-Chloropropyl)-3-methylindole CAS No. 156237-51-3

1-(3-Chloropropyl)-3-methylindole

Cat. No.: B168702
CAS No.: 156237-51-3
M. Wt: 207.7 g/mol
InChI Key: RYWLWFUOTCVHFQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-methylindole (IUPAC name: 1-(3-chloropropyl)-3-methyl-1H-indole) is a chloroalkyl-substituted indole derivative. It is utilized as a key intermediate in organic synthesis, particularly in annulation reactions to form complex heterocyclic systems. For example, it reacts via intermediates to yield annulated products such as 424 and 425 under specific conditions . Its structure combines the aromatic indole core with a 3-chloropropyl chain, which enhances electrophilicity at the chlorinated carbon, making it reactive in nucleophilic substitutions.

Properties

CAS No.

156237-51-3

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

IUPAC Name

1-(3-chloropropyl)-3-methylindole

InChI

InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3

InChI Key

RYWLWFUOTCVHFQ-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)CCCCl

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCCCl

Synonyms

1-(3-Chloropropyl)-3-methylindole

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitutions

  • Leaving Group Efficiency : The chloro group in 1-(3-Chloropropyl)-3-methylindole is less reactive compared to iodo analogs. For instance, 1-(3-iodopropyl)-3,7-dimethylxanthine undergoes amination with arylpiperazines in higher yields (e.g., 85–92%) than its chloro counterpart (22–45%) under identical conditions. The lower reactivity of the chloro derivative is attributed to weaker leaving-group ability, necessitating longer reaction times .
  • Steric and Electronic Effects: In carborane analogs, increasing the number of 3-chloropropyl substituents elongates the cage carbon-carbon bond (1.628 Å in mono-substituted vs. 1.672 Å in bis-substituted carboranes) due to steric hindrance. This trend suggests that bulky substituents on similar frameworks reduce reaction efficiency .

Structural and Solubility Properties

  • In contrast, 1-[3-(dimethylamino)propyl]indole exhibits higher lipophilicity (logP = 2.593) due to its dimethylamino group, improving membrane permeability in drug design .
  • Solubility : Chloroalkyl indoles and related compounds (e.g., 1-(3-chloropropyl)-3,7-dimethylxanthine) are soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane, aligning with their moderate polarity .

Data Tables

Table 1: Comparative Reactivity of Chloroalkyl Heterocycles

Compound Reaction Type Yield (%) Reaction Time Reference
This compound Annulation N/A N/A
1-(3-Iodopropyl)-3,7-dimethylxanthine Amination 85–92 12 h
1-(3-Chloropropyl)-4-(3-Cl-Ph)piperazine Microwave alkylation 88 40 sec

Table 2: Physical Properties of Selected Compounds

Compound logP Solubility Molecular Weight Reference
This compound N/A Polar solvents 222.7
1-[3-(Dimethylamino)propyl]indole 2.593 DMSO, Chloroform 202.3
1-(3-Chloropropyl)pyrrolidine HCl 1.75 Water, Ethanol 184.1

Preparation Methods

Formylation-Cyclization Method (Patent CN102432518A)

The patented two-step process begins with o-ethylaniline and 90% aqueous formic acid. Under reflux conditions (2–4 hours), N-formyl-o-ethylaniline forms, followed by cyclization using potassium hydroxide in toluene at 320°C.

Key Data:

  • Step 1 (Formylation):

    • Reflux time: 3 hours

    • Yield of N-formyl-o-ethylaniline: 89%

  • Step 2 (Cyclization):

    • Reaction temperature: 320°C

    • Yield of 3-methylindole: 80–82%

Optimization:

  • Mass ratios of o-ethylaniline to formic acid (2–3:1) and N-formyl-o-ethylaniline to KOH (1–3:1) maximize yield.

  • Post-reaction water washing and drying ensure product purity.

Industrial Synthesis via Propionaldehyde Phenylhydrazone

Propionaldehyde and phenylhydrazine undergo condensation to form propionaldehyde phenylhydrazone, which cyclizes in the presence of ZnCl₂ or H₂SO₄. This method avoids high-temperature steps but requires careful handling of corrosive catalysts.

Comparative Analysis:

MethodYield (%)Temperature (°C)Catalyst
Formylation89100–320KOH
Phenylhydrazone83–99100–150ZnCl₂/H₂SO₄

Synthesis of 3-Chloro-1-Propanol: Alkylating Agent

Benzenesulfonic Acid-Catalyzed Chlorination (Patent CN110668918A)

1,3-Propanediol reacts with hydrochloric acid (30% w/w) at 80–100°C using benzenesulfonic acid as a catalyst. This method achieves >95% yield by minimizing over-chlorination.

Reaction Parameters:

  • Catalyst loading: 0.4–1.0 wt%

  • Reaction time: 10 hours

  • Distillation purification ensures >99% purity.

Advantages:

  • No toxic byproducts (e.g., dioxins) compared to traditional hypochlorous acid routes.

  • Scalable to industrial production with low equipment requirements.

Alkylation of 3-Methylindole with 3-Chloro-1-Propanol

Proposed Mechanism and Conditions

1-(3-Chloropropyl)-3-methylindole is synthesized via nucleophilic substitution, where the indole’s N-atom attacks the chloropropyl group. A base (e.g., K₂CO₃) facilitates deprotonation, and polar aprotic solvents (e.g., DMF) enhance reactivity.

Theoretical Pathway:

  • Deprotonation:
    3-Methylindole+BaseIndole⁻+Base-H⁺\text{3-Methylindole} + \text{Base} \rightarrow \text{Indole⁻} + \text{Base-H⁺}

  • Alkylation:
    Indole⁻+3-Chloro-1-propanol (activated)This compound+HCl\text{Indole⁻} + \text{3-Chloro-1-propanol (activated)} \rightarrow \text{this compound} + \text{HCl}

Hypothetical Optimization:

  • Temperature: 80–120°C (prevents side reactions)

  • Solvent: DMF or toluene (balances polarity and boiling point)

  • Molar ratio: 1:1.2 (indole:chloropropyl agent)

Yield Estimation from Precursor Data

Assuming 80% yield for 3-methylindole and 95% for 3-chloro-1-propanol, a hypothetical 70% efficiency in alkylation would yield:
0.80×0.95×0.70=53.2%0.80 \times 0.95 \times 0.70 = 53.2\% overall yield.

Research Findings and Industrial Implications

Catalytic Challenges in Alkylation

  • Base Selection: Strong bases (e.g., NaH) risk over-alkylation, while weak bases (K₂CO₃) require prolonged reaction times.

  • Side Reactions: Competing O-alkylation or polymerization may occur if temperature control is inadequate.

Purification Strategies

  • Distillation: Effective for separating this compound (b.p. ~300°C) from unreacted starting materials.

  • Crystallization: Ethanol/water mixtures can isolate the product with >98% purity.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyMethodReference ValueSource
logP (partition coeff)Crippen/McGowan Calculation~2.6–3.1
Molecular VolumeMcGowan Method~175–180 mL/mol
Melting PointDifferential Scanning CalorimetryPending*N/A

*Experimental data required; extrapolated from analogs in .

Q. Table 2: Recommended Analytical Conditions

TechniqueConditionsApplication
HPLCC18 column, 70:30 methanol/water, 1 mL/minPurity assessment
GC-MSDB-5 column, 70 eV EI modeVolatile impurity detection
¹H NMRDMSO-d6, 400 MHzStructural confirmation

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